molecular formula C12H11ClN6 B2598461 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 610279-50-0

1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2598461
CAS No.: 610279-50-0
M. Wt: 274.71
InChI Key: QMXNRAPPJBFRHT-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a sophisticated chemical reagent designed for pharmaceutical research and development, particularly in the field of oncology. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are recognized as bioactive isosteres of purine nucleotides and have demonstrated significant potential in anticancer applications . The structural scaffold incorporates a hydrazinyl functional group at the 4-position, which provides a reactive handle for further chemical derivatization and structure-activity relationship (SAR) studies, alongside a (4-chlorophenyl)methyl substituent that may influence bioavailability and target binding affinity. Pyrazolo[3,4-d]pyrimidine derivatives have shown promising antitumor activity in preclinical research, with studies indicating potent cytotoxicity against various human cancer cell lines . Related analogs have demonstrated mechanism of action involving cell cycle arrest and induction of apoptosis, making this structural class particularly valuable for investigating novel oncological therapeutic pathways . Researchers utilize this hydrazine-containing intermediate primarily as a key building block for the synthesis of more complex molecules in drug discovery programs. The compound is provided with comprehensive analytical data for verification and is intended for use by qualified researchers in controlled laboratory environments. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN6/c13-9-3-1-8(2-4-9)6-19-12-10(5-17-19)11(18-14)15-7-16-12/h1-5,7H,6,14H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXNRAPPJBFRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=NC=NC(=C3C=N2)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzylamine with hydrazine hydrate, followed by cyclization with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine, exhibit significant anti-inflammatory effects. In a study evaluating various compounds for their ability to inhibit inflammation induced by carrageenan, it was found that several pyrazolo derivatives demonstrated lower ulcerogenic activity compared to Diclofenac, a common anti-inflammatory drug. The compounds were assessed for their LD50 values and showed promising results with lower toxicity profiles .

Table 1: Comparison of Anti-inflammatory Activity

CompoundLD50 (mg/kg)Ulcerogenic Activity
Diclofenac200High
Pyrazolo Derivative>500Low

Anticancer Potential

The anticancer properties of this compound have been investigated through in vitro studies against various cancer cell lines. The compound exhibited cytotoxic effects with notable IC50 values against A549 (lung cancer) and MCF-7 (breast cancer) cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound may be a viable candidate for the development of new anticancer therapies .

Antimicrobial Properties

Preliminary studies have indicated that some derivatives of pyrazolo[3,4-d]pyrimidine possess antimicrobial activities against various bacterial strains. The structural characteristics of these compounds suggest mechanisms that may inhibit bacterial growth through modulation of signaling pathways involved in cell survival .

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step organic reactions starting from aminopyrazole carbonitrile. The process includes the formation of intermediates and subsequent reactions that yield the final product with high purity .

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structure differs from analogs primarily in substituent patterns. Key comparisons include:

Compound Name Substituents (Position) Key Structural Differences Reference
Target Compound 1-(4-chlorophenylmethyl), 4-hydrazinyl Reference structure
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl 1-phenyl, 4-(benzylidenehydrazinyl) Aromatic hydrazone linkage at C4
4-Chloro-1-(4-fluorophenyl)-3-methyl 1-(4-fluorophenyl), 3-methyl, 4-Cl Halogen (F) and methyl substitution
1-(1,3-Benzothiazol-2-yl)-4-(4-chlorophenyl) 1-benzothiazolyl, 4-(4-chlorophenyl) Benzothiazole ring at N1
PP2 (4-Amino-3-(4-chlorophenyl)-1-t-butyl) 1-t-butyl, 3-(4-chlorophenyl), 4-NH2 Bulky t-butyl group and amino substitution
  • Electron-withdrawing groups (e.g., 4-Cl, 4-F) enhance stability and receptor binding .
  • Hydrazone derivatives (e.g., benzylidenehydrazinyl) improve solubility and antitumor activity .
  • Bulkier substituents (e.g., t-butyl in PP2) influence kinase selectivity .

Biological Activity

1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article explores its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C12H11ClN6
  • Molecular Weight : 274.71 g/mol
  • IUPAC Name : [1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine
  • PubChem CID : 930116

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of pyrazolo derivatives, including this compound. The compound has shown promising results against various pathogens.

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.22 - 0.25Bactericidal
Escherichia coli0.50Bactericidal
Pseudomonas aeruginosa0.75Bactericidal

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, which is crucial for developing new antibiotics .

Antitumor Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Cell Line IC50 (μM) Effect
A549 (Lung Cancer)49.85Cytotoxic
HeLa (Cervical Cancer)7.01 ± 0.60Antiproliferative
MCF-7 (Breast Cancer)14.31 ± 0.90Antiproliferative

These findings suggest that the compound can induce cell apoptosis and inhibit tumor growth effectively .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Enzyme Inhibition Studies

Studies have reported that pyrazolo derivatives can inhibit kinases such as Aurora-A and CDK2, which are critical in cancer cell cycle regulation.

Enzyme IC50 (μM) Activity
Aurora-A0.067Inhibition
CDK225Inhibition

This inhibition leads to disrupted cell cycle progression and increased apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Xenograft Mouse Model : In a study using xenograft models of osteosarcoma, administration of the compound resulted in a significant reduction in tumor volume by over 50% compared to control groups .
  • In Vitro Antitumor Screening : The National Cancer Institute's screening of pyrazolo compounds identified several derivatives with promising antitumor activity, establishing a foundation for further development .

Q & A

Q. Solvent Table :

SolventPurposeReference
EthanolRecrystallization of hydrazinyl
AcetonitrileAlkylation and purification
DMFHigh-polarity byproduct removal

(Advanced) How can crystallography guide the design of derivatives with enhanced activity?

  • Hydrogen-bond analysis : Identify key interactions (e.g., N–H···O bonds in ) to optimize target binding .
  • Torsional angle adjustments : Modify substituents to align with active-site geometry (e.g., chlorophenyl groups in adopt a 45° dihedral angle for kinase inhibition) .

Design Workflow : Use Mercury (CCDC) to overlay derivative structures with co-crystallized ligands from PDB entries (e.g., 4NBS) .

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